8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Lipophilicity XLogP Physicochemical property

8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-54-7) is a synthetic spirocyclic compound belonging to the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid class, characterized by an oxazolidine ring fused to a cyclohexane at a shared spiro carbon, an 8-methyl substituent on the cyclohexane ring, and a 1-naphthoyl group at the 4-position. The 1-oxa-4-azaspiro[4.5]decane scaffold is established in medicinal chemistry as a privileged structure for sigma (σ) receptor ligand development and pain therapeutics.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 1326812-54-7
Cat. No. B6348527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326812-54-7
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H23NO4/c1-14-9-11-21(12-10-14)22(18(13-26-21)20(24)25)19(23)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14,18H,9-13H2,1H3,(H,24,25)
InChIKeyAPWXEBGHRPLRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-54-7) – Sourcing Rationale for a Spirocyclic Carboxylic Acid Building Block


8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326812-54-7) is a synthetic spirocyclic compound belonging to the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid class, characterized by an oxazolidine ring fused to a cyclohexane at a shared spiro carbon, an 8-methyl substituent on the cyclohexane ring, and a 1-naphthoyl group at the 4-position [1]. The 1-oxa-4-azaspiro[4.5]decane scaffold is established in medicinal chemistry as a privileged structure for sigma (σ) receptor ligand development and pain therapeutics [2]. This compound serves as a versatile building block for structure–activity relationship (SAR) exploration, where systematic variation of the spirocyclic core, the C8 substituent, and the N4-aroyl group enables fine-tuning of lipophilicity, steric bulk, and receptor complementarity.

Why In-Class Substitution Is Not Straightforward: The Case of 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid


Within the 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid series, seemingly minor structural changes—removal of the C8 methyl, replacement of the 1-naphthoyl with a 2-naphthoyl isomer, or substitution of the methyl with a bulky tert-butyl group—produce measurable shifts in computed lipophilicity (XLogP3-AA), molecular weight, and rotatable bond count [1]. These physicochemical properties directly influence membrane permeability, metabolic stability, and target-binding pharmacokinetics [2]. In sigma receptor drug discovery, where the balance between σ1 and σ2 subtype selectivity is exquisitely sensitive to steric and electronic modulation, even a 0.3 log unit difference in XLogP or a 14 Da mass shift can alter the selectivity profile and off-rate kinetics [3]. Consequently, substituting a close analog without experimental validation risks undermining a lead optimization campaign.

Quantitative Differentiation Evidence for 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid


XLogP3-AA Lipophilicity Differential: Target Compound vs. Des-Methyl Analog (CAS 1326808-27-8)

The computed partition coefficient (XLogP3-AA) of the target compound is 3.9, compared with 3.6 for the des-methyl analog (CAS 1326808-27-8), representing a +0.3 log unit increase attributable solely to the addition of the 8-methyl group on the cyclohexane ring [1]. Both values were calculated using the same XLogP3 algorithm within the PubChem 2021.05.07 release, ensuring cross-study comparability [1].

Lipophilicity XLogP Physicochemical property Drug-likeness

Molecular Weight Differentiation: Optimal Intermediate Size for Fragment-to-Lead Evolution

The target compound has a molecular weight of 353.4 g/mol, which positions it between the des-methyl analog (339.4 g/mol) and the 8-tert-butyl analog (CAS 1326813-33-5; 395.5 g/mol) [1]. This intermediate MW makes the target a better starting point for fragment-to-lead optimization than the heavier tert-butyl analog, which at ~396 Da pushes beyond typical fragment-based screening limits (Rule of 3: MW <300 Da) and closer to lead-like boundaries, while still providing more functionalization potential than the des-methyl analog [2].

Molecular weight Fragment-based drug discovery Rule of 3 Lead-likeness

Naphthoyl Positional Isomerism: 1-Naphthoyl (Target) vs. 2-Naphthoyl (CAS 1326808-30-3) Regioisomeric Distinction

The target compound bears the naphthalene carbonyl at the 1-position (α-naphthoyl), whereas CAS 1326808-30-3 is the corresponding 2-naphthoyl (β-naphthoyl) regioisomer. In cannabinoid and sigma receptor SAR, the position of naphthoyl attachment profoundly affects receptor subtype selectivity; for example, 1-naphthoylindoles exhibit distinct CB1/CB2 affinity ratios compared to their 2-naphthoyl counterparts, with shifts in Ki values of up to 10-fold reported across related chemotypes [1]. Although direct binding data for this specific spirocyclic pair are not yet published, the precedent from the broader naphthoyl-containing ligand literature establishes that the 1-naphthoyl vs. 2-naphthoyl decision is not a trivial interchange [1].

Regioisomerism Structure–activity relationship Sigma receptor Ligand design

Rotatable Bond Count Constraint: Target Shares the Same Low Flexibility as the Des-Methyl Analog

Both the target compound and its des-methyl analog (CAS 1326808-27-8) possess exactly 2 rotatable bonds, whereas the 8-tert-butyl analog (CAS 1326813-33-5) has 3 rotatable bonds [1]. A lower number of rotatable bonds is associated with reduced entropic penalty upon target binding and improved oral bioavailability, as demonstrated in systematic analyses of drug-like chemical space [2]. The target compound retains the favorable low flexibility of the core scaffold while incorporating the 8-methyl group for additional steric and lipophilic modulation—without introducing an extra rotatable bond.

Rotatable bonds Conformational restriction Entropic penalty Ligand efficiency

Predicted pKa Identity with the Des-Methyl Analog Ensures Equivalent Ionization State at Physiological pH

The predicted pKa of the carboxylic acid group is 3.39±0.40 for the target compound and 3.39±0.20 for the des-methyl analog (CAS 1326808-27-8), as reported by ChemicalBook using equivalent prediction methodology . At physiological pH 7.4, both compounds will exist predominantly (>99.99%) in the ionized carboxylate form. The 8-methyl substituent therefore modulates lipophilicity (XLogP) without perturbing the ionization equilibrium of the critical carboxylic acid pharmacophore—a property that cannot be assumed for other C8 substituents bearing electron-withdrawing or proximal polar groups.

pKa Ionization state Carboxylic acid Bioavailability

Optimal Research and Procurement Application Scenarios for 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid


Sigma Receptor Ligand SAR: Systematic Exploration of C8 Substituent Effects on σ1/σ2 Selectivity

The target compound is ideally positioned as a key intermediate in SAR studies probing how incremental steric bulk and lipophilicity at the cyclohexane C8 position modulate sigma receptor subtype binding. Compared with the des-methyl analog (ΔXLogP = +0.3), the compound enables assessment of the methyl group's contribution to σ1 versus σ2 affinity without altering the ionization state (identical predicted pKa of ~3.39) or rotatable bond count [1]. The 1-naphthoyl group provides a large aromatic surface for π-stacking interactions within the sigma receptor binding pocket, consistent with the pharmacophoric requirements described in spirocyclic sigma ligand patents [2].

Fragment-to-Lead Optimization: Balanced Physicochemical Profile for CNS-Penetrant Candidate Design

With a molecular weight of 353.4 g/mol, XLogP3-AA of 3.9, only 2 rotatable bonds, and a single H-bond donor, the target compound occupies a favorable 'lead-like' chemical space that balances permeability with ligand efficiency [1]. The 8-methyl group provides a vector for further derivatization (e.g., hydroxylation, fluorination) while the naphthalene ring can be exploited for metabolic soft-spot scanning. For procurement decisions in CNS drug discovery programs—where oxa-azaspiro scaffolds have demonstrated efficacy in pain models via sigma receptor modulation—this compound represents a more advanced starting point than either the des-methyl analog (less lipophilic) or the tert-butyl analog (excessively lipophilic and heavier) [2].

Combinatorial Library Synthesis: 1-Naphthoyl vs. 2-Naphthoyl Regioisomer Comparison in Parallel Synthesis

The target compound (1-naphthoyl isomer) and its 2-naphthoyl regioisomer (CAS 1326808-30-3) can be procured in parallel for systematic comparison of naphthalene orientation on target binding. Since both share identical molecular formula (C21H23NO4) and MW (353.4 g/mol) but differ in the directionality of the naphthalene ring system, they constitute an ideal matched molecular pair for probing the geometric requirements of aromatic binding subpockets [1]. This is particularly relevant for sigma receptor programs where the angular presentation of the naphthalene moiety has been shown to influence subtype selectivity in related spirocyclic chemotypes [2].

Physicochemical Property Benchmarking: Validating In Silico Predictions Against Experimental Measurements

Given the availability of computed XLogP3-AA (3.9), predicted pKa (3.39±0.40), and predicted density (1.30±0.1 g/cm³) from authoritative databases, the target compound serves as a useful reference standard for experimentally validating computational property prediction algorithms within the oxa-azaspiro chemical space [1]. Procurement for this purpose is justified when building in-house models for lipophilicity or permeability prediction that must be trained on high-quality, structurally diverse spirocyclic data points with well-characterized comparator compounds.

Quote Request

Request a Quote for 8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.